(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
Overview
Description
1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, commonly referred to as 1-AP-4-TFM, is a synthetic compound that has a wide range of applications in scientific research. It is an organic compound with a molecular formula of C7H14F3NO and a molecular weight of 187.2 g/mol. 1-AP-4-TFM is a chiral molecule that contains a quaternary ammonium center, which makes it a useful tool for asymmetric synthesis. The compound is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Catalysis
A study by Kobayashi et al. (2011) illustrates the utility of related pyrrolidin-3-yl methanol derivatives in organic synthesis, specifically in the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols through a reaction with aryl Grignard reagents (Kobayashi et al., 2011). This highlights the compound's potential role in facilitating complex chemical transformations.
Antimicrobial Activity
Ohtake et al. (1997) explored derivatives of pyrrolidin-3-yl methanol for their antibacterial properties, demonstrating potent in vitro and in vivo activity against a range of Gram-positive and Gram-negative bacteria, including P. aeruginosa (Ohtake et al., 1997). This suggests potential applications in developing new antibacterial agents.
Organocatalysis
Research by Munck et al. (2017) reported on a prolinol derived ligand, showcasing its effectiveness in catalytic enantioselective addition of terminal alkynes to cyclic imines, achieving high yields and excellent enantioselectivities (Munck et al., 2017). This demonstrates the compound's relevance in asymmetric synthesis, contributing to the synthesis of chiral molecules.
Material Science and Coordination Chemistry
A study by Kundu et al. (2013) on cadmium(II) carboxylates containing polyamine/Schiff base ligands revealed variations in coordination numbers and molecular and crystalline architectures by changing ligands (Kundu et al., 2013). This research signifies the potential of such compounds in material science, particularly in the design of new materials with specific properties.
Corrosion Inhibition
Ma et al. (2017) investigated triazole derivatives, including a compound structurally similar to "(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol", as corrosion inhibitors for mild steel in acidic medium. The study found significant inhibition efficiency, suggesting applications in protecting metals from corrosion (Ma et al., 2017).
properties
IUPAC Name |
[1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O/c10-9(11,12)8-5-14(3-1-2-13)4-7(8)6-15/h7-8,15H,1-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIDDGWHZUFZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCCN)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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